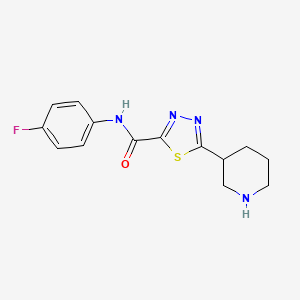

N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

Description

N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide (CAS: 1217862-52-6) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a piperidin-3-yl group at position 5 and an N-(4-fluorophenyl) carboxamide moiety at position 2 . Its molecular formula is C₁₄H₁₅FN₄OS, with a molecular weight of 306.36 g/mol. The compound’s structure combines electron-withdrawing (fluorine) and hydrogen-bonding (piperidine) groups, making it a candidate for diverse biological applications, though its specific pharmacological profile remains understudied.

Properties

IUPAC Name |

N-(4-fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN4OS/c15-10-3-5-11(6-4-10)17-12(20)14-19-18-13(21-14)9-2-1-7-16-8-9/h3-6,9,16H,1-2,7-8H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNFZUDKMIWSRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=C(S2)C(=O)NC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601160243 | |

| Record name | N-(4-Fluorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217862-52-6 | |

| Record name | N-(4-Fluorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217862-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-5-(3-piperidinyl)-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601160243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities.

Mode of Action

For instance, some compounds with similar structures have been found to inhibit certain enzymes, affecting the normal functioning of cells.

Biochemical Pathways

Related compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially influence a wide range of biochemical pathways.

Biological Activity

N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant studies and data.

- Molecular Formula : CHFNOS

- Molecular Weight : 239.32 g/mol

- CAS Number : 125224-43-3

1. Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with a thiadiazole moiety showed significant activity against various bacterial strains:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 32.6 |

| Itraconazole | Antifungal | 47.5 |

These findings suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria as well as fungal strains .

2. Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in various studies. One investigation demonstrated that modifications in the thiadiazole structure could lead to enhanced inhibition of nitric oxide synthase (NOS), which plays a critical role in inflammatory processes. The presence of the piperidine group is thought to contribute to this inhibitory effect .

3. Neuroprotective Properties

The neuroprotective activity of this compound has been investigated in the context of epilepsy and neurodegenerative diseases. A study employing the maximal electroshock (MES) method found that certain thiadiazole derivatives exhibited anticonvulsant properties comparable to standard treatments like phenytoin . The structure-activity relationship (SAR) indicated that the introduction of aromatic rings significantly enhances anticonvulsant efficacy .

Case Study 1: Antituberculosis Activity

A series of compounds similar to this compound were synthesized and tested for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Among these compounds, those with a thiadiazole framework demonstrated potent inhibitory effects, suggesting potential for further development as therapeutic agents against tuberculosis .

Case Study 2: Structure-Based Drug Design

Utilizing electronic-topological methods and neural networks, researchers have developed pharmacophore models that predict the biological activity of thiadiazole derivatives based on their structural features. This approach has facilitated the identification of new compounds with improved activity profiles for various therapeutic applications .

Scientific Research Applications

Pharmacological Research

N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with neurotransmitter receptors and enzymes involved in neurological disorders.

Case Study: Neuropharmacology

Recent studies have explored the compound's efficacy as an antagonist or modulator of specific receptors associated with anxiety and depression. For instance, research indicated that derivatives of thiadiazole compounds showed significant activity against serotonin receptors, suggesting potential antidepressant effects .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Thiadiazole derivatives are known for their ability to inhibit bacterial growth and have been tested against various strains of bacteria.

Case Study: Antibacterial Testing

In vitro studies demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Cancer Research

There is ongoing research into the anticancer properties of thiadiazole derivatives. The ability of these compounds to induce apoptosis in cancer cells is being explored.

Case Study: Cytotoxicity Assays

In cell line studies, this compound displayed significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells . The mechanism appears to involve the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

N-(4-Methoxyphenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide

- Key Difference : Replacement of the 4-fluorophenyl group with a 4-methoxyphenyl moiety.

- Impact : The methoxy group is electron-donating, which may alter electronic distribution and binding affinity compared to the electron-withdrawing fluorine. For example, in maleimide derivatives, halogen substituents (F, Cl, Br, I) showed similar inhibitory potency, suggesting minimal steric influence in that scaffold . However, electronic effects could dominate in other contexts, such as enzyme binding or solubility.

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

- Key Difference : The thiadiazole ring is substituted with an isopropyl group instead of piperidin-3-yl, and the carboxamide is attached to a 5-oxopyrrolidine.

- The 5-oxopyrrolidine may enhance conformational flexibility, affecting target interactions .

Core Heterocycle Modifications

1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives

- Example : Compounds like 2-aryl-5-(2’-phenyl-1’,2’,3’-triazol-4’-yl)-1,3,4-oxadiazole .

- Impact : Replacing sulfur (thiadiazole) with oxygen (oxadiazole) alters electronic properties. Sulfur’s larger atomic size and polarizability may enhance π-stacking or hydrophobic interactions, whereas oxygen could improve metabolic stability.

Tetrazolyl and Pyrimidine-Based Analogs

Piperidine Substitution Patterns

Piperidin-3-yl vs. Piperidin-1-ylsulfonyl Derivatives

Electronic and Steric Effects

- Fluorine vs. Methoxy : Fluorine’s electron-withdrawing nature may enhance binding to electron-rich enzyme pockets (e.g., kinases), while methoxy groups could improve membrane permeability .

- Piperidine vs. Isopropyl : Piperidine’s amine group facilitates hydrogen bonding, critical for target engagement, whereas isopropyl may improve lipophilicity for blood-brain barrier penetration .

Molecular Weight and Solubility

- Target Compound : Molecular weight 306.36, moderate solubility due to polar carboxamide and piperidine.

- Analog with Isopropyl : Higher hydrophobicity may reduce aqueous solubility but enhance lipid bilayer penetration.

Q & A

Q. What are the standard synthetic routes for N-(4-Fluorophenyl)-5-piperidin-3-yl-1,3,4-thiadiazole-2-carboxamide?

Methodological Answer: The synthesis of 1,3,4-thiadiazole derivatives typically involves cyclization of thiosemicarbazides with carboxylic acid derivatives. For example, a reflux-based method using POCl₃ as a cyclizing agent is common. A representative procedure includes:

Reacting a substituted carboxylic acid (e.g., 4-phenylbutyric acid) with N-phenylthiosemicarbazide in POCl₃.

Heating the mixture at 90°C under reflux for 3 hours.

Adjusting the pH to 8–9 with ammonia to precipitate the product.

Purification via recrystallization (e.g., DMSO/water mixture) .

Note: Substituent-specific adjustments (e.g., fluorophenyl or piperidinyl groups) require tailored starting materials and protection/deprotection steps.

Q. How is the compound characterized structurally?

Methodological Answer: Key characterization techniques include:

- X-ray crystallography to resolve molecular geometry and hydrogen-bonding networks (e.g., planar thiadiazole core with dihedral angles between fused rings) .

- NMR spectroscopy (¹H/¹³C) to confirm substituent integration and regiochemistry.

- Mass spectrometry (HRMS) for molecular weight validation.

- Elemental analysis to verify purity and stoichiometry.

Q. What are the primary biological targets or activities reported for this compound?

Methodological Answer: Thiadiazole derivatives are associated with:

- Antimicrobial activity : Assessed via agar diffusion or microdilution assays against bacterial/fungal strains.

- Anticancer potential : Evaluated through cytotoxicity assays (e.g., MTT) on cancer cell lines, focusing on apoptosis induction .

Note: Activity depends on substituent effects; fluorophenyl groups enhance lipophilicity and membrane penetration.

Advanced Research Questions

Q. How can solubility challenges of this compound be addressed in in vitro assays?

Methodological Answer: Low aqueous solubility (common in aryl/heterocyclic systems) can be mitigated by:

- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).

- Salt formation : Introduce ionizable groups (e.g., HCl salts of piperidine).

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability .

Experimental validation: Monitor solubility via dynamic light scattering (DLS) or HPLC-UV.

Q. How do structural modifications (e.g., fluorophenyl or piperidinyl groups) influence bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

- Fluorophenyl moiety : Enhances metabolic stability and target binding via hydrophobic/π-π interactions.

- Piperidinyl substitution : Modulates basicity and solubility; 3-piperidinyl positioning optimizes steric compatibility with enzyme pockets.

Experimental design: Synthesize analogs with substituent variations (e.g., chloro, methoxy) and compare IC₅₀ values in enzyme inhibition assays .

Q. How should contradictory bioactivity data across studies be analyzed?

Methodological Answer: Discrepancies may arise from:

- Assay conditions : Variations in pH, serum proteins, or incubation time.

- Cell line specificity : Genetic heterogeneity in cancer models (e.g., p53 status).

- Compound purity : Impurities >95% can skew results; validate via HPLC.

Resolution: Perform meta-analysis with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and report EC₅₀ values with error margins .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

Methodological Answer: Use in silico tools to estimate:

- Lipophilicity (logP) : SwissADME or Molinspiration.

- Metabolic stability : CYP450 interaction predictions via Schrödinger’s QikProp.

- Toxicity : ProTox-II for hepatotoxicity or Ames test predictions.

Validation: Cross-check with experimental ADME data (e.g., microsomal stability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.